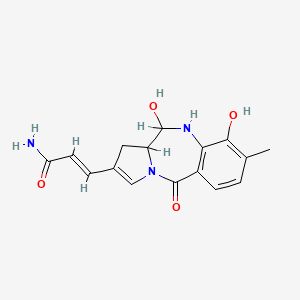

Anthramycin

Descripción

Historical Context of Discovery and Isolation

The story of Anthramycin begins in the mid-20th century, a period marked by extensive screening of natural sources for new antibiotics.

This compound was first isolated from the thermophilic actinomycete Streptomyces refuineus. wikipedia.orgucl.ac.uk The initial discovery was made by M. D. Tendler and S. Korman in the 1950s from Streptomyces refuineus var. thermotolerans found in a compost heap. wikipedia.orgjst.go.jp The active compound was initially named "refuin". jst.go.jp In 1965, W. Leimgruber and his colleagues at Hoffmann-La Roche successfully isolated the pure crystalline antibiotic and named it this compound. jst.go.jpacs.org It was later found in other Streptomyces species as well. acs.org

Following its isolation, the next challenge was to determine the chemical structure of this compound. Leimgruber and his team were also at the forefront of this effort, employing techniques like nuclear magnetic resonance and ultraviolet spectroscopy to elucidate its structure. wikipedia.org The structural characterization was performed on its more stable epimer, this compound-11-methyl-ether, which can be formed by recrystallizing this compound from hot methanol. wikipedia.org The first total synthesis of this compound was successfully achieved by Leimgruber and his colleagues in 1968. ucl.ac.ukmdpi.com This was a significant milestone that opened the door for the synthesis of various analogs and further investigation into its biological activity.

Initial Identification from Streptomyces refuineus

Classification within the Pyrrolobenzodiazepine (PBD) Family of Natural Products

This compound is a member of the pyrrolobenzodiazepine (PBD) family of natural products. ebi.ac.uknih.gov This class of compounds is characterized by a unique tricyclic system composed of a pyrrolo[2,1-c] acs.orgebi.ac.ukbenzodiazepine (B76468) core. ucl.ac.uk The PBD family, which has grown to include several naturally occurring members isolated from various Streptomyces species, shares a common skeletal structure consisting of an aromatic A-ring, a diazepine (B8756704) B-ring, and a pyrrolidine (B122466) C-ring. ucl.ac.uknih.gov The natural PBDs all possess a specific stereochemistry at the C11a position. ucl.ac.uk this compound and other PBDs like sibiromycin (B87660) and tomaymycin (B1231328) are structurally related antibiotics produced by different actinomycetes. jst.go.jp

Broad Academic Significance in Antibiotic and Antitumor Research

This compound has demonstrated both antibiotic and antitumor properties, making it a subject of considerable academic interest. wikipedia.orgjst.go.jp Its potent biological effects are attributed to its ability to bind to DNA within the minor groove and form a covalent adduct with guanine (B1146940) bases. ebi.ac.uk This interaction interferes with DNA replication and transcription, leading to its cytotoxic effects. wikipedia.orgontosight.ai While its clinical use has been limited, this compound has served as a crucial lead compound in the development of other PBD-based antitumor agents. nih.govtaylorandfrancis.com Research into PBDs has led to the creation of synthetic PBD dimers, which have shown enhanced DNA-binding affinity and cytotoxicity. ucl.ac.uknih.gov The unique mechanism of action of PBDs continues to inspire the design of novel anticancer drugs, including their use as payloads in antibody-drug conjugates (ADCs). nih.govnih.gov

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H17N3O4 |

|---|---|

Peso molecular |

315.32 g/mol |

Nombre IUPAC |

(E)-3-(4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide |

InChI |

InChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+ |

Clave InChI |

VGQOVCHZGQWAOI-HWKANZROSA-N |

SMILES |

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O |

SMILES isomérico |

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)/C=C/C(=O)N)O |

SMILES canónico |

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O |

Sinónimos |

Anthramycin Anthramycin, (11a alpha)-Isomer Antramycin |

Origen del producto |

United States |

Anthramycin Biosynthesis and Genetic Engineering

Producer Organisms and Ecological Niche

The primary and most well-documented producer of anthramycin is the thermophilic actinomycete Streptomyces refuineus subsp. thermotolerans. rsc.orgcapes.gov.brebi.ac.uknih.gov First isolated in the 1950s, this bacterium thrives at elevated temperatures, a characteristic that is notably linked to the production of the antibiotic. ebi.ac.ukresearchgate.netnih.gov The thermotolerant nature of this subspecies suggests its adaptation to specific ecological niches, such as compost heaps or geothermal soils, where such temperatures are common. smujo.id The production of this compound by S. refuineus is often observed only during growth at these higher temperatures, a trait that is maintained even when the biosynthetic gene cluster is transferred to a different host. researchgate.netnih.gov

Precursor Incorporation and Pathway Elucidation

Origins of the Anthranilate Moiety (e.g., L-tryptophan via kynurenine (B1673888) pathway)

The anthranilate portion of this compound originates from the amino acid L-tryptophan through the kynurenine pathway. asm.orgmdpi.com This metabolic route is a common source for anthranilate derivatives in the biosynthesis of various natural products. rsc.org The initial step involves the cleavage of the pyrrole (B145914) ring of L-tryptophan by tryptophan 2,3-dioxygenase. rsc.org Subsequent enzymatic modifications, including hydroxylation and methylation, lead to the formation of 3-hydroxy-4-methylanthranilic acid, a key intermediate in the this compound biosynthetic pathway. researchgate.netasm.orgnih.gov The involvement of the kynurenine pathway is supported by the presence of genes in the this compound biosynthetic gene cluster that code for enzymes homologous to those involved in L-tryptophan degradation. nih.gov For instance, ORF24 in the this compound gene cluster is proposed to be involved in the formation of L-kynurenine and 3-hydroxy-L-kynurenine. asm.orgnih.gov

Origins of the Hydropyrrole Moiety (e.g., L-tyrosine)

The hydropyrrole ring of this compound is derived from another amino acid, L-tyrosine. asm.orgmdpi.comnih.gov This transformation is a unique feature shared with the biosynthesis of other natural products like lincomycin (B1675468) and hormaomycin. nih.gov The initial and crucial step in this pathway is the ortho-hydroxylation of L-tyrosine to form L-DOPA, a reaction catalyzed by a specific tyrosine hydroxylase. nih.gov This is followed by an extradiol cleavage of L-DOPA to yield a semialdehyde intermediate, which then undergoes intramolecular cyclization to form a dihydropyrrole intermediate. mdpi.com This dihydropyrrole derivative serves as the branching point for the biosynthesis of this compound, sibiromycin (B87660), and lincomycin. researchgate.net

Enzymatic Catalysis (e.g., Nonribosomal Peptide Synthetase (NRPS), Reductase Domain, Tyrosine Hydroxylase (Orf13))

The assembly of the this compound molecule and the preceding biosynthetic steps are orchestrated by a suite of specialized enzymes.

Nonribosomal Peptide Synthetases (NRPSs): These large, modular enzymes are responsible for the activation and condensation of the anthranilate and hydropyrrole precursors. ebi.ac.uk The adenylation (A) domain of the NRPS specifically recognizes and activates its cognate amino acid as an acyl-adenylate. ebi.ac.uk In the this compound gene cluster, ORF22 encodes an NRPS with an A3/A7 region showing similarity to other PBD biosynthetic NRPSs. asm.org These enzymes catalyze the formation of the diazepine (B8756704) ring, a critical structural feature of the PBD core. researchgate.netresearchgate.net

Reductase Domain: A reductase domain is involved in the final steps of the peptide chain assembly, often catalyzing the release of the product from the NRPS. In some biosynthetic pathways, this domain can reduce the terminal carboxyl group to an aldehyde. beilstein-journals.org

Tyrosine Hydroxylase (Orf13): A key enzyme in the formation of the hydropyrrole moiety is the tyrosine hydroxylase, encoded by the orf13 gene in the this compound gene cluster. nih.gov This heme-dependent peroxidase catalyzes the ortho-hydroxylation of L-tyrosine to L-DOPA, a committed step in the pathway. nih.gov The characterization of Orf13 has provided significant insight into the unique biochemistry of hydropyrrole formation. nih.gov

Regulatory Mechanisms in Biosynthesis

The production of this compound is tightly controlled by a variety of regulatory mechanisms, ensuring its synthesis occurs under optimal conditions.

Environmental Factors Influencing Production (e.g., Temperature Dependence)

Environmental cues play a significant role in modulating the biosynthesis of secondary metabolites, including this compound. maxapress.commicrobenotes.com Temperature is a particularly critical factor. mdpi.comnih.govasm.org The producing organism, Streptomyces refuineus, is a thermotolerant actinomycete, and this compound production is notably observed only during growth at elevated temperatures. researchgate.netnih.gov This temperature-dependent production was also observed when the this compound biosynthetic gene cluster was heterologously expressed in Streptomyces lividans. researchgate.netnih.gov This suggests that the regulatory machinery governing this compound biosynthesis is responsive to thermal stress, a phenomenon observed in the regulation of other bacterial processes. nih.gov

Transcriptional Regulation of Biosynthetic Genes

The expression of the this compound biosynthetic genes is controlled at the transcriptional level by specific regulatory proteins. researchgate.net The this compound gene cluster contains genes encoding putative transcriptional regulators, such as SibA, which is a homolog of ORF25 in the this compound cluster, suggesting a shared regulatory mechanism with sibiromycin biosynthesis. asm.org These regulators can act as activators or repressors, directly controlling the transcription of the biosynthetic genes. researchgate.netnih.gov The regulation of antibiotic biosynthesis is often complex, involving a hierarchical cascade of regulatory proteins that respond to both internal and external signals. researchgate.netnih.govasm.org

Biosynthetic Pathway Engineering and Heterologous Expression

Reassembly and Integration of Gene Clusters in Heterologous Hosts (Streptomyces lividans)

The genetic manipulation of large natural product biosynthetic gene clusters, which can range from 10 to 200 kilobase pairs (kbp), is often hindered by their size, making standard restriction and ligation techniques impractical. nih.govresearchgate.net To overcome this, recombinogenic methods that rely on engineered homology-based recombination have emerged as powerful alternatives. nih.govresearchgate.net

A key development in the study of this compound biosynthesis was the successful reconstruction and heterologous expression of its gene cluster in Streptomyces lividans. nih.govebi.ac.uk The this compound biosynthetic gene cluster from the thermotolerant actinomycete Streptomyces refuineus was reassembled from two cosmids, each larger than 30 kbp, into a single, complete cosmid. nih.govresearchgate.net This was achieved using a technique involving "recombinogenic cassettes," which contain a shared homologous element and distinct antibiotic markers, facilitating the stitching together of large, overlapping DNA fragments. nih.govresearchgate.net

The reconstructed gene cluster was then integrated into the genome of S. lividans. nih.govresearchgate.net The successful production of this compound in this heterologous host confirmed the integrity of the reassembled pathway and validated the predicted boundaries of the gene cluster. nih.govebi.ac.uk Notably, the recombinant S. lividans strain only produced this compound when grown at high temperatures, a characteristic also observed in the native producer, S. refuineus. nih.govresearchgate.net This work has provided essential tools for engineering the this compound biosynthetic pathway and for investigating the link between its production and thermotolerance. nih.govresearchgate.net The use of S. lividans as a host is advantageous as it is a well-studied and genetically tractable actinobacterium, and engineered strains with clean metabolic backgrounds have been developed to improve the expression of foreign gene clusters. nih.govfrontiersin.org

Strategies for Combinatorial Biosynthesis of Analogues

Combinatorial biosynthesis, which involves the genetic manipulation of biosynthetic pathways, is a powerful strategy for creating novel "unnatural" natural products. researchgate.netmdpi.com The characterization of gene clusters, coupled with the development of efficient DNA sequencing and heterologous expression systems, has made this approach a cornerstone for generating chemical diversity. researchgate.netresearchgate.net

Strategies for generating this compound analogues can involve several approaches:

Gene Inactivation: Targeting and disrupting specific genes within the cluster can lead to the accumulation of biosynthetic intermediates or the formation of new derivatives.

Tailoring Modifications: Introducing or modifying genes that encode tailoring enzymes (e.g., hydroxylases, methyltransferases, glycosyltransferases) can alter the decoration of the PBD scaffold.

Heterologous Expression and Gene Swapping: Expressing genes from one PBD pathway in a different host that produces a related compound can result in hybrid molecules. The modular nature of PBD biosynthesis, where the core moieties are synthesized separately before assembly, is particularly amenable to this approach. researchgate.net

Mutasynthesis: This technique combines genetic engineering with precursor-directed biosynthesis. A mutant strain blocked in a key biosynthetic step is created, which is then fed synthetic analogues of the natural substrate, leading to their incorporation into the final product.

These genetic engineering techniques, often combined with chemical synthesis, provide a wide array of tools to produce structural analogues of this compound with potentially improved pharmacological properties. mdpi.com

Comparative Analysis with Related PBD Biosynthetic Pathways (e.g., Sibiromycin, Tomaymycin)

Comparative analysis of the biosynthetic gene clusters for this compound, sibiromycin, and tomaymycin (B1231328) reveals a fascinating evolutionary and biochemical relationship. nih.govresearchgate.net These three PBDs share a common tricyclic core but differ in their substitution patterns, which are determined by variations in their biosynthetic pathways. nih.govnih.gov

The biosynthesis of all three compounds involves the assembly of two main precursors: an anthranilate-derived moiety and a proline-derived moiety, which are condensed by a non-ribosomal peptide synthetase (NRPS). researchgate.netebi.ac.uk

Key Similarities and Differences:

Anthranilate Moiety Biosynthesis: A major point of divergence lies in the formation of the anthranilate unit. nih.gov

In This compound and sibiromycin biosynthesis, this moiety is derived from L-tryptophan via the kynurenine pathway, which accounts for the hydroxyl group at the C9 position of the final PBD structure. nih.govnih.gov

In contrast, the anthranilate moiety of tomaymycin , which lacks a C9 substituent, is synthesized from chorismate, a product of the shikimate pathway. nih.gov This fundamental difference was confirmed by the identification of distinct sets of genes in the respective clusters. nih.gov

Proline-Derived Moiety Biosynthesis: The hydropyrrole (proline-derived) moiety in all three PBDs originates from L-tyrosine. nih.govnih.gov The pathways share a common set of homologous genes responsible for the initial steps, including the conversion of L-tyrosine to L-DOPA and its subsequent extradiol cleavage. frontiersin.orgnih.gov The dioxygenases Orf12 (this compound) and SibV (sibiromycin) have been shown to catalyze the cleavage of L-DOPA, a crucial step in forming the dihydropyrrole scaffold. nih.gov

Gene Cluster Organization: The gene clusters for this compound, sibiromycin, and tomaymycin contain 25, 26, and 17 open reading frames, respectively. nih.gov Comparative genomics reveals a "modular" organization where the precursors are synthesized before being assembled by the NRPS machinery. researchgate.net The clusters also contain homologous genes for resistance, suggesting a common self-protection mechanism for the producing organisms. nih.gov

The table below provides a simplified comparison of the key biosynthetic features of these PBDs.

| Feature | This compound | Sibiromycin | Tomaymycin |

| Producer Organism | Streptomyces refuineus | Streptosporangium sibiricum | Streptomyces achromogenes |

| Anthranilate Precursor | L-Tryptophan | L-Tryptophan | Chorismate |

| Key Intermediate | 3-Hydroxy-4-methylanthranilic acid | 3-Hydroxy-4-methylanthranilic acid | Anthranilic acid |

| Proline Precursor | L-Tyrosine | L-Tyrosine | L-Tyrosine |

| C9-Substitution | Hydroxyl group | Hydroxyl group | None |

| C7-Substitution | None | Sibirosamine sugar | Methoxy group |

| Reference | nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov | nih.govnih.gov |

This comparative analysis highlights how nature has evolved distinct yet related enzymatic toolkits to generate structural diversity within the PBD family, providing a roadmap for future engineering efforts. researchgate.netplos.org

Molecular and Cellular Mechanisms of Action of Anthramycin

DNA Interaction and Adduct Formation

The primary mechanism of action for anthramycin involves its sequence-selective binding to DNA, which culminates in the formation of a covalent bond. taylorandfrancis.comtaylorandfrancis.com This interaction is not random; the drug specifically targets the minor groove of the DNA, a feature that distinguishes it from many other DNA-binding agents that interact with the major groove. taylorandfrancis.comoup.com The formation of this stable this compound-DNA adduct is central to its cytotoxic effects. nih.gov

This compound, a tricyclic compound, is designed to fit snugly within the DNA minor groove. taylorandfrancis.comresearchgate.net Its structure facilitates a covalent reaction with the DNA. This reaction occurs at the C11 position of this compound, which forms a stable aminal linkage with a guanine (B1146940) base on the DNA strand. ebi.ac.ukresearchgate.net This covalent attachment is a defining characteristic of the PBD family and is crucial for their biological activity. taylorandfrancis.comresearchgate.net The resulting adduct, while stable, can be challenging to study as it may be unstable during standard DNA digestion procedures, necessitating analysis within oligonucleotides. taylorandfrancis.com The binding of this compound to the minor groove does not cause a dramatic distortion of the DNA helix but rather results in a stiffening of the helical structure. oup.com

This compound does not bind to all guanine residues indiscriminately. ebi.ac.uktandfonline.com Its interaction with DNA is characterized by a notable sequence selectivity, preferring guanine bases located in specific sequence contexts. taylorandfrancis.comwhatislife.com This selectivity is a key aspect of its mechanism and is influenced by the bases that flank the target guanine. tandfonline.comnih.gov

The covalent bond between this compound and DNA is highly specific. It occurs between the C11 atom of the this compound molecule and the exocyclic C2-amino group (N2) of a guanine residue. taylorandfrancis.comresearchgate.net This amino group is located on the floor of the minor groove, making it accessible to the drug. nih.gov Nuclear magnetic resonance (NMR) studies have confirmed this linkage, showing a significant upfield shift of the C-11 resonance of this compound upon forming the covalent bond, which is indicative of an aminal linkage at this position. ebi.ac.uk The specificity for the guanine-N2 group is a critical determinant of the drug's binding orientation and subsequent biological effects. ebi.ac.uknih.gov

The bases adjacent to the target guanine play a significant role in the binding affinity of this compound. tandfonline.comnih.gov Research has shown a preference for guanine residues that are flanked by purines (adenine or guanine), with the sequence 5'-Pu-G-Pu being a particularly favored binding site. tandfonline.comwhatislife.comresearchgate.net Specifically, a preference for adenine (B156593) bases flanking the alkylated guanine has been observed. nih.gov This preference is attributed to the favorable fit of the drug's acrylamide (B121943) tail into the minor groove, a manner reminiscent of other minor groove binders like netropsin. nih.gov The low twist angles characteristic of purine-purine steps in B-DNA also contribute to this specificity. nih.gov

Structural studies have revealed that this compound binds with a specific orientation within the DNA minor groove. nih.govnih.gov The six-membered ring of the this compound molecule orients itself toward the 3' end of the DNA strand to which it is covalently attached. nih.gov Conversely, energy analysis from molecular mechanics studies indicates a preference for the side chain of the drug to point toward the 5' end of the covalently bound strand, a finding that aligns with NMR studies. nih.gov This defined directionality is crucial for the stable positioning of the drug within the minor groove.

Influence of Flanking Bases (e.g., Adenine Preference)

Structural Characterization of this compound-DNA Adducts

The three-dimensional structure of the this compound-DNA adduct has been elucidated through high-resolution techniques such as X-ray crystallography and NMR spectroscopy. ebi.ac.uknih.gov These studies have provided a detailed view of how the drug molecule is positioned within the DNA minor groove and the nature of its interactions with the DNA.

A 2.3-Å resolution X-ray crystal structure of this compound bound to a ten base-pair DNA fragment (C-C-A-A-C-G-T-T-G-G) shows one drug molecule nestled in the minor groove at each end of the helix. nih.gov The covalent bond is confirmed to be between the C11 position of this compound and the N2 amine of the guanine. nih.gov The analysis also reveals a specific stereochemical conformation of C11S, C11aS, which is crucial for the fit, as the natural twist of the drug in this conformation matches the twist of the B-DNA minor groove. nih.gov The complex is further stabilized by hydrogen bonds between the drug and the base pairs on the floor of the minor groove. nih.gov Binding of the drug induces a low twist at the T-G step in the T-G-G sequence. nih.gov

| Structural Feature | Description | Source(s) |

|---|---|---|

| Binding Location | DNA Minor Groove | taylorandfrancis.comoup.comnih.gov |

| Covalent Attachment Point (this compound) | C11 position | ebi.ac.uknih.gov |

| Covalent Attachment Point (DNA) | N2 amino group of Guanine | ebi.ac.uknih.gov |

| Stereochemical Conformation | C11S, C11aS | nih.gov |

| Stabilizing Interactions | Hydrogen bonds from C9-OH, N10, and acrylamide tail to base pair edges | nih.gov |

| Induced DNA Structural Change | Low twist at T-G sequence; stiffening of the helix | oup.comnih.gov |

Aminal Linkage at C11 Position

A key feature of this compound's interaction with DNA is the formation of a covalent aminal linkage between its C11 position and the C2-amino group of guanine residues located in the minor groove of the DNA double helix. plos.orgebi.ac.uknih.gov This reaction is facilitated by the electrophilic nature of the imine moiety (or its hydrated carbinolamine equivalent) at the N10-C11 position of this compound's diazepine (B8756704) B-ring. plos.orgmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in confirming this linkage. Specifically, 13C NMR studies have shown a significant upfield shift of approximately 16 ppm for the C-11 resonance of this compound upon covalent bond formation with DNA, which is indicative of an aminal linkage at this position. nih.govresearchgate.net

X-ray Crystallography and NMR Studies of Adducts

The precise three-dimensional structure of the this compound-DNA adduct has been determined through X-ray crystallography and high-resolution NMR spectroscopy. A 2.3 Å resolution X-ray crystal structure of this compound covalently bound to the DNA decamer C-C-A-A-C-G-T-T-G-G revealed that the drug molecule resides within the minor groove. nih.govnakb.org The covalent bond is formed with the N2 amine of the penultimate guanine. nih.gov The stereochemical conformation of the bound drug is C11S, C11aS, which allows it to match the natural twist of the B-DNA minor groove. nih.gov

Two-dimensional NMR studies on an this compound adduct with the self-complementary hexanucleotide d(ATGCAT)2 further corroborated these findings. nih.gov The network of Nuclear Overhauser Effect (NOE) signals between the this compound protons and the nucleotide protons confirmed the covalent attachment to the guanine 2-amino group and showed that the drug's side chain is oriented towards the 5' end of the modified DNA strand. nih.gov These studies also confirmed that the DNA duplex maintains a right-handed conformation with all bases in an anti-conformation. nih.gov

| Technique | DNA Sequence | Key Findings |

| X-ray Crystallography | C-C-A-A-C-G-T-T-G-G | This compound binds in the minor groove, forming a covalent bond between its C11 and the guanine N2 amine. The conformation is C11S, C11aS. nih.govresearchgate.net |

| 2D NMR Spectroscopy | d(ATGCAT)2 | Confirmed covalent attachment at the guanine 2-amino group. The drug's side chain is oriented towards the 5' end of the modified strand. nih.govacs.org |

| 13C NMR Spectroscopy | Calf Thymus DNA | A 16-ppm upfield shift in the C-11 resonance of this compound upon binding, confirming the aminal linkage. nih.govresearchgate.net |

Molecular Simulations of Binding Dynamics

Molecular dynamics (MD) and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations have provided deeper insights into the dynamic aspects of this compound binding to DNA. nih.govacs.org These simulations have investigated the non-covalent interactions that precede the covalent bond formation, focusing on the anhydro and hydroxy forms of the drug. nih.govacs.org

MD simulations revealed that the hydroxy form of this compound remains positioned near the reactive guanine for an extended period, while the anhydro form can slide within the minor groove. nih.govacs.org QM/MM simulations have suggested that the electric field generated by the DNA itself polarizes the drug, particularly the anhydro form, which facilitates the nucleophilic attack by the guanine. nih.govacs.org This indicates that the binding process may be a multi-step pathway catalyzed by the DNA's electrostatic environment. nih.govacs.org

Conformational Changes Induced in DNA Upon Binding (e.g., Twist Angles)

Furthermore, the binding of this compound has been shown to stiffen the DNA helix. nih.gov This is in contrast to other DNA-damaging agents that cause significant distortion. nih.gov The acrylamide tail of this compound extends along the minor groove, fitting in a manner reminiscent of other minor groove binders like netropsin, which contributes to the stabilization of the complex. nih.gov

Inhibition of DNA-Dependent Cellular Processes

The formation of the stable this compound-DNA adduct has profound consequences for cellular processes that rely on the DNA template.

Impairment of DNA Replication

The covalent attachment of this compound to the DNA template acts as a significant roadblock for DNA replication. sterlingpharmasolutions.comaacrjournals.org The presence of the drug in the minor groove interferes with the progression of the DNA replication fork, ultimately leading to a halt in DNA synthesis. sterlingpharmasolutions.com This inhibition of DNA replication is a primary mechanism behind this compound's cytotoxic effects. taylorandfrancis.com

Interference with Gene Transcription

In addition to replication, this compound also effectively inhibits gene transcription. aacrjournals.orgontosight.ai The drug-DNA complex prevents RNA polymerase from utilizing the DNA as a template for RNA synthesis. plos.orgaacrjournals.org By blocking transcription, this compound disrupts the production of essential proteins, leading to cellular dysfunction and death. This interference with both replication and transcription underscores the potent anti-proliferative activity of this compound. nih.govacs.org

| Process | Effect of this compound Binding | Mechanism |

| DNA Replication | Inhibition | The this compound-DNA adduct physically blocks the progression of the DNA replication fork. sterlingpharmasolutions.comaacrjournals.org |

| Gene Transcription | Inhibition | The drug-DNA complex prevents RNA polymerase from binding to or moving along the DNA template. plos.orgaacrjournals.org |

Inhibition of DNA-Associated Enzymes (e.g., DNA Polymerase, RNA Polymerase, DNase I)

This compound exerts its cytotoxic effects in part by inhibiting the function of crucial DNA-associated enzymes. It acts as a competitive inhibitor of both DNA and RNA synthesis. wikipedia.orgaacrjournals.org This inhibition arises from its ability to form a stable, covalent adduct with DNA, which then serves as a poor template for enzymatic processes. aacrjournals.orgnih.gov

The interaction between this compound and DNA is a prerequisite for its inhibitory action. By binding to the minor groove of the DNA helix, this compound effectively blocks the DNA from associating with enzymes necessary for replication and transcription. wikipedia.orgaacrjournals.org Studies using this compound methyl ether (AME), a more stable derivative, have demonstrated that it competitively inhibits DNA-dependent DNA polymerase and RNA polymerase. aacrjournals.org This means that the drug competes with the DNA template for binding to the active site of these polymerases.

Furthermore, this compound has been shown to block the activity of DNase I, an endonuclease that digests DNA. wikipedia.orgaacrjournals.org The formation of the this compound-DNA complex prevents DNase I from accessing its substrate, thereby inhibiting the enzymatic hydrolysis of DNA. aacrjournals.org The inhibitory effect on these enzymes is dependent on an intact double-helical DNA structure, reinforcing the idea that this compound's primary action is to modify the DNA template. aacrjournals.org The inhibition of RNA polymerase by this compound has been observed with enzymes from various sources, including Escherichia coli and bacteriophage T7. nih.govnih.gov The blockage of transcription is a direct consequence of the PBD-DNA adducts formed on the template strand. nih.gov

| Enzyme | Effect of this compound | Mechanism of Inhibition |

| DNA Polymerase | Inhibition of DNA synthesis aacrjournals.org | Competitive inhibition with respect to the DNA template; formation of an this compound-DNA complex prevents the enzyme from binding to and using the DNA as a template. wikipedia.orgaacrjournals.org |

| RNA Polymerase | Inhibition of RNA synthesis (transcription) aacrjournals.orgnih.gov | Competitive inhibition; blockage of the DNA template prevents the enzyme from transcribing the genetic code into RNA. aacrjournals.orgnih.gov |

| DNase I | Blockage of DNA hydrolysis wikipedia.orgaacrjournals.org | The this compound-DNA complex physically obstructs the enzyme, preventing it from accessing and cleaving the DNA. aacrjournals.org |

Cell Cycle Arrest (e.g., G2/M phase block)

The DNA damage induced by this compound and its analogs triggers cellular surveillance mechanisms, leading to a halt in the cell division cycle. This response, known as cell cycle arrest, is a critical component of the cellular response to genotoxic stress, providing time for DNA repair or, if the damage is too severe, initiating programmed cell death (apoptosis).

Specifically, compounds that cause DNA damage, such as the pyrrolobenzodiazepine (PBD) family to which this compound belongs, are known to cause an arrest in the G2/M phase of the cell cycle. frontiersin.orgresearchgate.netmedchemexpress.com This G2/M checkpoint prevents cells with damaged DNA from entering mitosis, a critical stage where genetic material is segregated into daughter cells. frontiersin.org The arrest is often mediated by complex signaling pathways, such as the ATM/Chk2 pathway, which are activated in response to DNA strand breaks. frontiersin.orgoncotarget.com Activation of these pathways can lead to the inhibition of the CDK1/cyclin B complex, a key regulator required for entry into mitosis, thus enforcing the G2/M block. frontiersin.org The induction of a G2/M phase arrest is a common cellular response to various DNA damaging agents. nih.gov

Induction of DNA Damage and Repair Responses

Interstrand Cross-linking by PBD Dimers

This compound is a monomeric member of the pyrrolobenzodiazepine (PBD) family of antitumor antibiotics. oup.com While this compound itself mono-alkylates DNA, synthetic PBD dimers, which consist of two PBD units linked together, are capable of forming highly cytotoxic DNA interstrand cross-links (ICLs). oup.comadcreview.commdpi.com These dimers covalently bind to guanine bases on opposite strands of the DNA double helix, typically within the minor groove. oup.comadcreview.com

PBD dimers, such as SJG-136, are designed to span several base pairs and preferentially bind to specific DNA sequences. oup.comadcreview.com The formation of an ICL physically prevents the separation of the DNA strands, which is a necessary step for both replication and transcription, leading to potent antitumor activity. mdpi.com These cross-links create minimal distortion of the DNA helix, which may make them difficult for cellular repair machinery to recognize and remove. adcreview.com In addition to interstrand cross-links, PBD dimers can also form intrastrand cross-links (linking two guanines on the same strand) and mono-alkylated adducts. oup.commdpi.com The ability of PBD dimers to efficiently produce ICLs contributes significantly to their enhanced cytotoxicity compared to PBD monomers. mdpi.com

Recognition of DNA Adducts by Repair Systems (e.g., UVRABC Nuclease)

The covalent adducts formed by this compound on guanine bases in DNA are recognized by cellular DNA repair systems. In bacteria, the nucleotide excision repair (NER) system, composed of the UvrA, UvrB, and UvrC proteins (collectively known as the UVRABC nuclease), is responsible for identifying and removing a wide variety of DNA lesions, including those created by this compound. nih.govjst.go.jp

The UVRABC nuclease recognizes the structural distortion in the DNA helix caused by the this compound-guanine adduct. nih.gov The repair process is initiated by the UvrA and UvrB proteins, which scan the DNA for damage. ncsu.edu Once an adduct is located, the UvrA protein dissociates, and the UvrC protein is recruited to the site. UvrC then makes two incisions in the damaged DNA strand, one on each side of the adduct. nih.govncsu.edu Specifically for this compound adducts, the UVRABC nuclease cleaves the DNA strand at the fifth or sixth phosphodiester bond 5' to the adduct and the third or fourth phosphodiester bond 3' to the adduct. nih.gov This dual incision excises a short oligonucleotide containing the damaged base, which is then removed, and the resulting gap is filled in by DNA polymerase and sealed by DNA ligase. Interestingly, at higher concentrations of this compound, the efficiency of the UVRABC nuclease decreases. nih.gov

| Repair System Component | Function in Repairing this compound Adducts |

| UvrA, UvrB | Recognize the DNA distortion caused by the this compound-guanine adduct. nih.govncsu.edu |

| UvrC | Catalyzes dual incisions on the damaged strand, flanking the adduct. nih.govncsu.edu |

| UVRABC Nuclease (complex) | Excises the oligonucleotide containing the this compound adduct, initiating the repair process. nih.gov |

Modulation of DNA Repair Gene Expression (e.g., RECA, XRCC1 upregulation by PBD dimers)

The presence of DNA damage induced by agents like PBDs can trigger a cellular response that involves the modulation of genes involved in DNA repair. While direct evidence for this compound's effect on specific gene expression is limited, studies on related compounds and DNA damaging agents provide insight into these pathways.

In human cells, the expression of DNA repair genes can be altered in response to genotoxic stress. For instance, the X-ray repair cross-complementing protein 1 (XRCC1) is a key scaffolding protein involved in base excision repair (BER) and single-strand break repair. researchgate.netmdpi.com Dysregulation of XRCC1 has been observed in various cancers and can influence the response to chemotherapy. mdpi.comoncotarget.com Some studies have shown that the expression of XRCC1 can be upregulated in response to DNA damage, potentially as a compensatory mechanism to enhance repair capacity. mdpi.com However, other studies have shown that exposure to certain chemicals can lead to a negative correlation with XRCC1 mRNA expression levels. nih.gov The regulation of XRCC1 is complex and can be influenced by various factors, including the type of DNA damage and the cellular context. mdpi.comnih.gov

In bacteria, the SOS response is a global response to extensive DNA damage, which involves the upregulation of a suite of genes, including recA. The RecA protein plays a central role in homologous recombination and the regulation of the SOS response. While specific studies on PBD dimers and recA expression are not detailed in the provided results, it is a well-established paradigm that DNA damaging agents can induce this pathway.

Structure Activity Relationships Sar and Analogue Development

The Core Pyrrolobenzodiazepine (PBD) Scaffold: A Pharmacophore of Potency

The foundation of anthramycin's biological activity lies in its tricyclic pyrrolobenzodiazepine (PBD) core. This scaffold, consisting of a fused aromatic A-ring, a diazepine (B8756704) B-ring, and a pyrrolidine (B122466) C-ring, possesses the ideal three-dimensional shape to fit snugly within the minor groove of DNA. mdpi.com A critical feature of the PBD scaffold is the chiral center at the C11a position, which imparts a right-handed twist to the molecule, perfectly complementing the helical structure of DNA. mdpi.comnih.gov

The electrophilic imine moiety at the N10-C11 position is essential for the covalent interaction between the PBD and DNA. nih.gov This reactive group forms a covalent bond with the C2-amino group of a guanine (B1146940) base, a process that is highly selective for 5'-purine-guanine-purine sequences. adcreview.comresearchgate.net This covalent linkage effectively alkylates the DNA, disrupting its normal function and leading to the cytotoxic effects observed with these compounds. The presence of an imine, or its precursors like a carbinolamine or carbinolamine methyl ether, at the N10–C11 position is an absolute requirement for this DNA binding and subsequent biological activity. nih.gov

Impact of Structural Modifications on DNA Binding Affinity and Cytotoxicity

The inherent potency of the PBD scaffold has served as a launchpad for extensive structural modifications aimed at enhancing its DNA binding affinity and cytotoxic profile. Researchers have systematically altered various parts of the molecule, leading to the development of highly potent analogs.

Dimeric PBD Constructs and Their Enhanced Activity

A significant breakthrough in PBD research was the dimerization of two monomeric PBD units. mdpi.com This strategy dramatically increases cytotoxicity by enabling the molecule to form highly lethal interstrand cross-links within the DNA double helix. adcreview.comchemexpress.com These dimers, with their two alkylating imine functionalities, can covalently bind to guanine bases on opposite strands of the DNA, effectively tethering them together. adcreview.comacs.org This action prevents the separation of the DNA strands, a crucial step in both replication and transcription, ultimately leading to cell death. researchgate.net The resulting PBD-DNA adducts are known to stall replication forks and cause tumor cells to arrest in the G2-M phase of the cell cycle, ultimately triggering apoptosis at very low concentrations. adcreview.com

The nature of the linker connecting the two PBD monomers in a dimer plays a crucial role in its activity. The most common and effective strategy involves linking the two units through their aromatic A-ring C8 positions. adcreview.com The length and flexibility of this linker are critical determinants of the dimer's ability to efficiently cross-link DNA.

Studies on a homologous series of PBD dimers with C8-O-(CH₂)n-O-C8' diether linkages have revealed that the length of the polymethylene chain significantly influences both DNA cross-linking efficiency and cytotoxicity. acs.org A clear alternating pattern of activity has been observed, with dimers possessing an odd number of methylene (B1212753) units in the linker (e.g., n=3 or 5) demonstrating the highest potency as interstrand cross-linking agents. acs.orgnih.gov For instance, the dimer with a three-carbon linker (n=3) is significantly more efficient at cross-linking DNA than the one with a four-carbon linker (n=4). acs.org This is attributed to the optimal spatial separation and flexibility conferred by the odd-numbered linkers, allowing the two PBD units to perfectly align for cross-linking within the minor groove. acs.org The cytotoxicity of these dimers often correlates with their DNA cross-linking ability. researchgate.net For example, one study found the order of cytotoxicity for a series of dimers to be n=3 > n=5 > n=6 > n=4, which mirrored their cross-linking efficiency. acs.org

| Linker Variation | Impact on Activity | Reference |

| C8-O-(CH₂)₃-O-C8' | High DNA cross-linking efficiency and cytotoxicity. | acs.orgnih.gov |

| C8-O-(CH₂)₄-O-C8' | Significantly lower DNA cross-linking efficiency and cytotoxicity compared to n=3. | acs.org |

| C8-O-(CH₂)₅-O-C8' | High DNA cross-linking efficiency and cytotoxicity, can span an extra base pair compared to n=3. | acs.orgnih.gov |

| C8-O-(CH₂)₆-O-C8' | Lower DNA cross-linking efficiency and cytotoxicity compared to n=5. | acs.org |

The ability of PBD dimers to form interstrand cross-links is a key contributor to their enhanced cytotoxicity. adcreview.com These cross-links are highly efficient and persistent, making them difficult for cellular repair mechanisms to resolve. aacrjournals.orgucl.ac.uk The sequence selectivity of this cross-linking is also a notable feature. For example, the PBD dimer SJG-136, which has a C8–O–(CH₂)₃–O–C8′ linker, shows a preference for cross-linking guanines in a 5′-Pu-GATC-Py sequence. adcreview.comaacrjournals.org

The length of the linker dictates the optimal spacing of the guanine bases that can be cross-linked. A dimer with a three-carbon linker (n=3) effectively cross-links guanines on opposite strands separated by two base pairs. acs.org In contrast, a more extended dimer with a five-carbon linker (n=5) can span an additional base pair and cross-link guanines in a 5'-Pu-GA(T/A)TC-Py sequence. acs.org This ability to design PBD dimers that can target specific DNA sequences based on linker length opens up possibilities for more targeted cancer therapies. nih.gov

Linker Variations (e.g., C8/C8' linkers, Polymethylene Linkers)

Modifications on the C-ring (e.g., Piperazine (B1678402) ring substitution)

The C-ring of the PBD scaffold has also been a target for structural modifications. The degree of unsaturation in the C-ring can influence both DNA-binding ability and cytotoxicity. nih.gov Generally, PBD monomers with unsaturation at the C2-position, such as in this compound, exhibit enhanced DNA-binding affinity compared to those with a fully saturated C-ring like DC-81. nih.govnih.gov This feature has been incorporated into the design of PBD dimers, where the introduction of exo-unsaturation at the C2/C2'-positions has been shown to increase DNA-binding affinity and cytotoxicity. nih.gov This modification is thought to flatten the C-ring, leading to better van der Waals contacts within the DNA minor groove. nih.gov

The substitution of the pyrrolidine C-ring with a six-membered piperazine ring has been explored in the development of pyridinobenzodiazepines (PDDs). researchgate.net This modification is thought to increase the flexibility of the core structure while maintaining a snug fit within the DNA minor groove. researchgate.net The larger six-membered ring may also facilitate additional van der Waals interactions with the walls of the DNA minor groove, potentially enhancing the stability of the drug-DNA complex. researchgate.net While not a direct modification of this compound, the exploration of piperazine substitutions in related scaffolds highlights the ongoing efforts to fine-tune the PBD pharmacophore for improved anticancer activity. nih.govresearchgate.netnih.govunimi.itmdpi.com

This compound Derivatives and Their Distinct Profiles

The chemical instability of this compound has led to the study and development of various derivatives and analogues with more stable and sometimes more potent profiles.

Due to the inherent instability of this compound's chemical structure, much of the initial characterization was performed on its more stable epimer, this compound methyl ether (AME). wikipedia.org This derivative is formed when this compound is recrystallized from hot methanol. wikipedia.org AME has been a valuable tool in understanding the mechanism of action of the parent compound. Studies have shown that AME forms a complex with DNA, which in turn inhibits the synthesis of both RNA and DNA in carcinoma cells by preventing DNA from binding with the necessary enzymes. wikipedia.orgnih.gov It acts as a competitive inhibitor of cell-free RNA and DNA synthesis. wikipedia.org The antitumor activity of AME has been documented, and it has shown particular effectiveness against sarcomas, lymphomas, and gastrointestinal neoplasms. wikipedia.orgresearchgate.net

Nature continues to be a source of novel this compound-type analogues. The usabamycins, isolated from the marine-derived actinomycete Streptomyces sp. NPS853, are examples of such naturally occurring analogues. scielo.brnih.gov Usabamycins A, B, and C are pyrrolo Current time information in Bangalore, IN.acs.orgbenzodiazepine (B76468) derivatives. nih.govscienceopen.com However, they have demonstrated only weak cytotoxic activity against HeLa cells in vitro. scielo.brnih.gov

| Compound | IC50 against HeLa cells (µM) |

| Usabamycin A | 106.6 nih.govscienceopen.com |

| Usabamycin B | 103.5 nih.govscienceopen.com |

| Usabamycin C | 101.9 nih.govscienceopen.com |

The quest for more potent and selective DNA-interactive agents has led to the development of fully synthetic this compound analogues and related structures like dibenzodiazepine dimers. The rationale behind creating dimeric structures is to enhance DNA binding affinity and cross-linking ability. adcreview.com Pyrrolobenzodiazepine (PBD) dimers, which consist of two PBD units linked together, have shown significantly greater cytotoxicity and antitumor activity compared to their monomeric counterparts. nih.gov One of the most well-known PBD dimers, SJG-136, was synthesized in the 1990s and has undergone clinical trials. sterlingpharmasolutions.com

The potency of these dimers is influenced by the linker connecting the two PBD units. nih.gov Linkers that are too long can reduce antibacterial activity. nih.gov The unique structure of PBD dimers allows them to form interstrand or intrastrand DNA cross-links, which are difficult for cells to repair, leading to enhanced cytotoxicity. nih.gov

In addition to PBD dimers, other synthetic analogues have been explored. Bicyclic and tricyclic analogues of this compound have been prepared and tested for their antitumor activity. nih.gov Some of these analogues, even without the pyrroline (B1223166) ring of this compound, were found to be active, indicating that this feature is not an absolute requirement for activity. nih.govebi.ac.uk More recently, research has focused on developing benzodiazepine dimers as potential anticancer agents, with some exhibiting promising cytotoxic activity against various cancer cell lines. nih.govresearchgate.net

Novel this compound-type Analogues from Natural Sources (e.g., Usabamycins)

Synthetic Strategies for Analog Development

The development of synthetic routes to this compound and its analogues is crucial for producing sufficient quantities for biological evaluation and for creating novel derivatives with improved properties.

The first successful total synthesis of this compound was achieved by Dr. Willy Leimgruber and his team at Hoffmann-La Roche in 1965. wikipedia.orgacs.org This landmark achievement not only confirmed the structure of this compound but also opened the door for the synthesis of various analogues. acs.orgorganicreactions.org The Leimgruber synthesis of this compound methyl ether involved a multi-step process that has been a foundation for subsequent synthetic efforts. ucl.ac.uk

The general approach often involves the construction of the key pyrrolobenzodiazepine core. ucl.ac.uk A common strategy includes the acylation of an L-hydroxyproline methyl ester derivative, followed by reduction and cyclization to form the lactam. ucl.ac.uk Subsequent chemical transformations lead to the final product. ucl.ac.uk

Over the years, various other total synthesis strategies have been developed for this compound and related natural products like anthracimycin. nih.gov These modern approaches often focus on efficiency and stereoselectivity, employing advanced synthetic methods such as the Mukaiyama vinylogous aldol (B89426) reaction, intramolecular Diels-Alder reactions, and ring-closing metathesis to construct the complex molecular architecture. nih.govrsc.org These synthetic advancements are vital for creating libraries of analogues to establish detailed structure-activity relationships. nih.govrsc.org

Rational Design and Synthesis of Modified Scaffolds

The rational design and synthesis of modified this compound scaffolds have been a cornerstone of medicinal chemistry efforts to develop more potent and selective anticancer agents. These endeavors are primarily focused on altering the fundamental pyrrolobenzodiazepine (PBD) structure to enhance DNA binding affinity, modulate sequence selectivity, and improve pharmacological properties. Key modifications have targeted the A, B, and C rings of the PBD core, leading to the development of novel monomers, dimers, and conjugates with significant therapeutic potential.

A crucial element for the biological activity of PBDs is the presence of an imine, carbinolamine, or carbinolamine methyl ether at the N10-C11 position, which is essential for the covalent bonding of the PBD molecule to DNA. nih.gov The stereochemistry at the C11a position is also critical, with the naturally occurring (S)-configuration imparting a right-handed twist that allows for a snug fit into the minor groove of DNA. nih.govsterlingpharmasolutions.com

Extensive structure-activity relationship (SAR) studies have demonstrated that modifications at various positions on the PBD scaffold can have profound effects on cytotoxicity. nih.gov For instance, unsaturation at the C2/C3-position of the C-ring generally leads to an increase in DNA-binding affinity and, consequently, higher cytotoxicity. nih.gov This is attributed to a flattening of the C-ring, which may result in improved van der Waals interactions within the DNA minor groove. nih.gov

Furthermore, the introduction of substituents at the C2 position has been a fruitful strategy for enhancing biological activity. The conjugated acrylamide (B121943) side chain of this compound itself contributes significantly to its DNA interactivity by extending along the minor groove and forming stabilizing interactions. nih.gov Building on this, the synthesis of novel C2-substituted PBD monomers and dimers has yielded compounds with cytotoxicities in the low nanomolar range. nih.gov

The development of PBD dimers, where two PBD units are linked, represents a significant advancement in this field. C8-linked PBD dimers, in particular, have shown substantially greater cytotoxicity compared to their monomeric counterparts. nih.gov This enhanced activity is due to their ability to form interstrand or intrastrand DNA cross-links, leading to more significant DNA stabilization. nih.gov One such C8-linked PBD dimer, SJG-136, has progressed to Phase II clinical trials. nih.gov

More recent innovations include the development of indolinobenzodiazepine (IGN) dimers, which have demonstrated even greater potency than traditional PBD dimers. rsc.org For example, a comparison between an IGN dimer and the PBD dimer SJG-136 revealed the IGN dimer to be approximately 10-fold more potent in vitro against certain cancer cell lines. rsc.org This increased potency is attributed to enhanced DNA-binding affinity and a higher reactivity of the imine for cross-link formation. rsc.org

The following tables summarize the detailed research findings on rationally designed and synthesized modified PBD scaffolds, highlighting their cytotoxic activities against various cancer cell lines.

Research Findings on Modified PBD Scaffolds

| Compound | Description | Cancer Cell Line | Reported Activity | Source |

|---|---|---|---|---|

| KMR-28-33 | C8-linked PBD bi-aryl monomer | Various Gram-positive bacteria | Exhibited antibacterial activity | biorxiv.org |

| KMR-28-35 | C8-linked PBD bi-aryl monomer | Various Gram-positive bacteria | Exhibited antibacterial activity | biorxiv.org |

| KMR-28-39 | C8-linked PBD bi-aryl monomer | Panel of cancer cell lines | Low nanomolar to picomolar in vitro cytotoxicity | biorxiv.orgnih.gov |

| Compound | Description | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|---|

| ZC-14 | Novel PBD monomer | Various | Potent activity in initial in vitro assays | ucl.ac.uk |

| ZC-96 | Novel PBD monomer | Various | Potent activity in initial in vitro assays | ucl.ac.uk |

| ZC-99 | This compound analogue | Most cell lines | GI50 < 0.010 pM | ucl.ac.uk |

| ZC-204 | Novel PBD dimer | Various | Potent activity in initial in vitro assays | ucl.ac.uk |

| ZC-207 | Novel PBD dimer | Various | Potent activity in initial in vitro assays | ucl.ac.uk |

| ZC-209 | Novel PBD dimer | Various | Potent activity in initial in vitro assays | ucl.ac.uk |

| ZC-211 | Novel PBD dimer | Various | Potent activity in initial in vitro assays | ucl.ac.uk |

| 7,8-methylenedioxy analogue of (+)-porothramycin B | PBD Analogue | Doxorubicin-sensitive and -resistant cell lines | High cytotoxic activities | nih.gov |

| Compound | Type | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|---|

| IGN Dimer 13 | Indolinobenzodiazepine Dimer | Namalwa | 1.4 pM | rsc.org |

| SJG-136 (3) | PBD Dimer | Namalwa | 16 pM | rsc.org |

| IGN Dimer 13 | Indolinobenzodiazepine Dimer | COLO 205 | 14 pM | rsc.org |

| SJG-136 (3) | PBD Dimer | COLO 205 | 160 pM | rsc.org |

Preclinical Research Methodologies and Findings

In Vitro Studies

Cell Line Models for Antiproliferative Activity

The antiproliferative activity of anthramycin has been evaluated across a variety of cancer cell line models. In early studies, this compound methyl ether (AME) was shown to inhibit the synthesis of RNA and DNA in Ehrlich ascites carcinoma cells. aacrjournals.org This inhibitory effect on nucleic acid synthesis is a key mechanism behind its antitumor properties. aacrjournals.org

The cytotoxicity of this compound and its analogues has been tested against a range of human cancer cell lines. For instance, some anthracycline analogues have demonstrated the ability to overcome drug resistance in Ehrlich ascites tumor cells by increasing drug accumulation. nih.gov The K562 chronic myeloid leukemia cell line has also been used to evaluate the cytotoxic effects of various compounds, including those derived from marine actinobacteria, which also produce this compound. scielo.brscielo.br

Furthermore, the A549 non-small cell lung cancer cell line and various cervical carcinoma cell lines, such as HeLa, have been utilized in studies to determine the anti-proliferative effects of different chemical agents, providing a basis for comparison with this compound's activity. researchgate.netnih.gov While direct IC50 values for this compound on all these specific cell lines are not consistently reported in a single study, the collective data from research on these models underscore the broad-spectrum antiproliferative potential of DNA-binding agents like this compound.

Table 1: Examples of Cell Lines Used in Antiproliferative Studies of Anthracyclines and Related Compounds

| Cell Line | Cancer Type | Relevance to this compound Research |

| Ehrlich Ascites | Carcinoma | Early model demonstrating inhibition of DNA/RNA synthesis by AME. aacrjournals.orgscielo.br |

| K562 | Chronic Myeloid Leukemia | Used to test cytotoxicity of various antitumor agents. scielo.brresearchgate.net |

| A549 | Non-Small Cell Lung Cancer | A standard model for evaluating antiproliferative compounds. researchgate.net |

| HeLa | Cervical Carcinoma | Common model for assessing anticancer activity. nih.gov |

| Ovarian Carcinoma | Ovarian Cancer | PBD dimers, related to this compound, have been evaluated in ovarian cancer. researchgate.net |

| MV-4-11 | Acute Myeloid Leukemia | Not directly mentioned in the provided search results in relation to this compound. |

Biochemical and Biophysical Assays for DNA Interaction

The interaction of this compound with DNA has been extensively studied using a variety of biochemical and biophysical techniques. These assays have been crucial in elucidating the mechanism of action of this potent antitumor antibiotic.

Early research demonstrated the formation of a stable complex between this compound methyl ether (AME) and DNA. aacrjournals.org Gel filtration chromatography, a technique that separates molecules by size, was used to isolate the AME-DNA complex. aacrjournals.orgthermofisher.com In these experiments, a solution containing both the drug and DNA is passed through a column packed with a porous gel. researchgate.net The larger DNA-drug complex elutes more quickly than the smaller, unbound drug, confirming the formation of a stable interaction.

Equilibrium dialysis is another method that has been employed to study the binding of this compound to DNA. aacrjournals.org This technique involves a semi-permeable membrane that allows the passage of small molecules like the drug but not larger molecules like DNA. By measuring the concentration of the drug on either side of the membrane at equilibrium, the amount of drug bound to DNA can be quantified. nih.gov Studies using equilibrium dialysis have provided data on the binding affinity and stoichiometry of the this compound-DNA interaction. nih.gov These methods collectively confirmed that this compound forms a stable, non-dissociating complex with DNA. nih.govnih.gov

Spectroscopic techniques have been instrumental in characterizing the interaction between this compound and DNA at a molecular level.

UV Absorption Spectroscopy: The binding of this compound to DNA can be monitored by changes in the ultraviolet (UV) absorption spectrum. aacrjournals.orgnih.gov This method is based on the principle that the electronic structure of the drug molecule is altered upon interaction with DNA, leading to shifts in its absorption maxima. wiley.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly sensitive to the conformational changes in chiral molecules like DNA. nih.gov The B-form of DNA has a characteristic CD spectrum. creative-proteomics.com The binding of this compound to the minor groove of the DNA helix induces changes in the CD spectrum, providing insights into the nature of the interaction and its effect on DNA conformation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about the drug-DNA complex in solution. wiley.com While the initial search results allude to the use of NMR for studying drug-DNA interactions, specific NMR studies detailing the this compound-DNA complex were not prominently featured.

The stability of the DNA double helix can be assessed by measuring its melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands. gavinpublishers.com The binding of a ligand like this compound can affect the Tm. This compound has been shown to increase the melting temperature of DNA, indicating that it stabilizes the double helix. aacrjournals.org This stabilization is a direct consequence of the formation of the covalent adduct between this compound and guanine (B1146940) in the minor groove. aacrjournals.orgnih.gov The magnitude of the change in Tm (ΔTm) can be used to compare the binding affinities of different DNA-interactive agents. nih.gov

Table 2: Effect of Various Agents on DNA Melting Temperature (Illustrative Examples)

| Compound/Agent | Effect on DNA Tm | ΔTm (°C) | Reference Context |

| This compound | Increase | Not specified in results, but noted to increase Tm. | aacrjournals.org |

| Daunomycin | Increase | ~30 °C at saturation | nih.gov |

| Cisplatin (B142131) Derivatives | Decrease | Around -11 °C | nih.gov |

| Ellipticine | Decrease | -5.1 °C | nih.gov |

| Adriamycin | Decrease | -4.8 °C | nih.gov |

Restriction endonucleases are enzymes that cleave DNA at specific recognition sequences. researchgate.net The ability of a DNA-binding agent to inhibit this cleavage can be used as an assay to determine its binding affinity and sequence selectivity. oup.com this compound has been shown to form a stable complex with DNA that is resistant to digestion by a number of restriction enzymes. nih.govnih.gov This inhibition occurs because the binding of this compound at or near the enzyme's recognition site physically blocks the enzyme from accessing the DNA. researchgate.netoup.com This method has been developed into a quantitative assay (RED100) to evaluate the relative DNA-binding affinity of pyrrolo[2,1-c] aacrjournals.orgnih.govbenzodiazepine (B76468) (PBD) antitumor antibiotics, a class of compounds to which this compound belongs. oup.com Studies have shown a clear rank order of cleavage inhibition among PBDs, with this compound demonstrating significant inhibition. oup.com

DNA Melting Temperature (Tm) Studies

Cellular Assays for Pharmacological Effects

The preclinical assessment of this compound and its analogs involves a variety of cellular assays to determine their pharmacological effects, with a primary focus on their anticancer properties. These assays are crucial for understanding the mechanisms through which these compounds exert their cytotoxic effects.

Cell Viability and Antiproliferative Potency (IC50)

The antiproliferative potency of this compound and its derivatives is commonly quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. researchgate.netnih.govjapsonline.comnih.gov These values are typically determined using cell viability assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. researchgate.netjapsonline.com

Studies have shown that this compound and its analogs exhibit potent antiproliferative activity against a range of human cancer cell lines. researchgate.netsterlingpharmasolutions.com For instance, a series of C8-linked pyrrolobenzodiazepine (PBD) dimers, which are structurally related to this compound, demonstrated significant cytotoxicity in five ovarian carcinoma cell lines and one cervical carcinoma cell line. The order of potency for these compounds was found to be directly correlated with their DNA interstrand cross-linking ability. nih.gov In another study, four this compound analogs (RVB-01, RVB-04, RVB-05, and RVB-09) showed potent growth inhibitory effects on the MCF-7 breast cancer cell line, with IC50 values of 1.3, 1.22, 1.14, and 1.31 µg/ml, respectively. These values were notably lower than that of the standard chemotherapeutic agent, cisplatin (19.5 µg/ml). researchgate.net

The pyrrolobenzodiazepine monomer DRH-417, a member of the this compound group, also displayed potent antiproliferative activity with a mean IC50 of 3 nM across the NCI 60 cell line panel, showing differential sensitivity towards melanoma, breast, and renal cell carcinoma. nih.gov Furthermore, the PBD dimer SJG-136 exhibited potent activity in the National Cancer Institute (NCI) anticancer drug screen, with a 50% net growth inhibition (GI50) conferred by concentrations ranging from 0.14 to 320 nmol/L. researchgate.net

| Compound | IC50 (µg/ml) |

|---|---|

| RVB-01 | 1.3 |

| RVB-04 | 1.22 |

| RVB-05 | 1.14 |

| RVB-09 | 1.31 |

| Cisplatin | 19.5 |

Cell Cycle Progression Analysis

Flow cytometry is a key technique used to analyze the effects of this compound and its derivatives on cell cycle progression. mdpi.com These compounds are known to interfere with DNA replication, leading to cell cycle arrest at specific checkpoints. sterlingpharmasolutions.com

Research has demonstrated that C8-linked this compound-based PBD dimers induce a block in the G2/M phase of the cell cycle in human leukemic K562 cells. nih.govnih.gov This G2/M arrest is a characteristic feature of DNA cross-linking agents, which prevent cells from entering mitosis due to the presence of damaged DNA. nih.gov Similarly, other studies have shown that certain anticancer agents can induce cell cycle arrest at the G0/G1 or G2/M phases, which is a crucial mechanism for their therapeutic effect. mdpi.commdpi.com The ability to halt cell cycle progression provides a window for the cell to either repair the DNA damage or undergo programmed cell death (apoptosis). mdpi.com

Quantification of DNA Cross-links (e.g., Alkaline Elution)

The alkaline elution assay is a sensitive method used to detect DNA single-strand breaks and interstrand cross-links, which are hallmarks of DNA damage induced by agents like this compound. ucl.ac.ukresearchgate.net This technique separates DNA fragments based on their size under denaturing alkaline conditions. DNA that contains interstrand cross-links will renature more readily and elute more slowly from the filter compared to non-cross-linked DNA. researchgate.net

Studies utilizing alkaline elution have confirmed that this compound-based compounds are potent inducers of DNA interstrand cross-links. In human leukemic K562 cells treated with C8-linked PBD dimers, extensive interstrand cross-linking was observed, and these cross-links continued to increase for up to 24 hours following a 1-hour exposure to the drug. nih.govnih.gov Notably, there was no evidence of DNA repair of these cross-links by 48 hours, indicating their persistent nature. nih.govnih.gov The efficiency of DNA interstrand cross-linking by these compounds in cellular DNA has been shown to correlate with their cytotoxic potency. nih.gov

In Vivo Preclinical Models

To evaluate the antitumor efficacy of this compound and its derivatives in a living organism, researchers utilize in vivo preclinical models, with murine xenograft models being a standard approach.

Murine Xenograft Models for Antitumor Efficacy

Murine xenograft models involve the subcutaneous or orthotopic implantation of human tumor cells into immunodeficient mice. nih.govnih.gov These models are widely used to assess the in vivo activity of potential anticancer drugs. nih.gov

Studies have demonstrated the antitumor activity of this compound and its analogs in various xenograft models. For example, neothramycin, an this compound-group antibiotic, showed activity against several experimental tumors, including lymphocytic leukemia P388, ascites sarcoma-180, hepatoma AH130, Walker carcinosarcoma-256, and mouse mammary adenocarcinoma. nih.gov The PBD monomer DRH-417 exhibited marked antitumor activity in human renal cell cancer, breast cancer, and a murine colon tumor model. nih.gov Furthermore, the PBD dimer SJG-136 has shown potent and broad-spectrum antitumor activity in various human tumor xenograft models. nih.gov

Tumor Growth Inhibition and Regression Studies

A primary endpoint in xenograft studies is the measurement of tumor growth inhibition or regression following treatment with the investigational agent. mdpi.comstanford.eduias.ac.in This is typically assessed by regularly measuring tumor volume over the course of the study. stanford.edu

Neothramycin, when administered intraperitoneally, resulted in a tumor growth inhibition ratio as high as 96% in Wistar rats with subcutaneously inoculated Walker carcinosarcoma-256. nih.gov The pyrrolobenzodiazepine monomer DRH-417 also demonstrated significant antitumor activity in several human tumor xenograft models. nih.gov In studies with the PBD dimer SJG-136, significant tumor growth inhibition was observed in various human tumor xenograft models, and in some cases, it induced sustained tumor regression. nih.govaacrjournals.org For instance, in a human Daudi lymphoma model, a single dose of an anti-CD22 antibody-drug conjugate of a PBD dimer resulted in tumor regression, with some animals becoming tumor-free. aacrjournals.org Similarly, in a solid tumor model (NCI-N87), a single high dose of a trastuzumab-PBD dimer conjugate led to sustained tumor regression. aacrjournals.org These studies highlight the potential of this compound-based compounds to not only halt tumor progression but also to shrink existing tumors.

| Tumor Model | Route of Administration | Tumor Growth Inhibition Ratio |

|---|---|---|

| Walker Carcinosarcoma-256 | Intraperitoneal | 96% |

Activity in Models with Acquired Resistance to Other Agents

The efficacy of this compound and its analogues has been evaluated in various tumor cell line models exhibiting acquired resistance to conventional chemotherapeutic agents. Research has particularly focused on overcoming resistance to platinum-based drugs and anthracyclines, which is a significant clinical challenge.

Studies involving a C8-linked pyrrolobenzodiazepine (PBD) dimer, an analogue of this compound, have provided insight into its activity against drug-resistant cancer cells. In a panel of human ovarian and cervical carcinoma cell lines with acquired resistance to cisplatin, one of the most potent PBD dimers (referred to as compound 1) demonstrated notable activity. Specifically, in two cell lines where cisplatin resistance was primarily due to reduced platinum transport, no cross-resistance to the PBD analogue was observed.

However, cross-resistance was evident in cell lines with different resistance mechanisms. For instance, in the A2780cisR ovarian carcinoma cell line, which possesses elevated levels of glutathione (B108866), an 11-fold resistance to the PBD analogue was recorded. This resistance could be significantly reversed by depleting intracellular glutathione with D,L-buthionine-S,R-sulphoximine (BSO). Pretreatment with BSO reduced the resistance level to just 2-fold compared to the sensitive parent cell line. This intervention also restored the analogue's DNA cross-linking ability in the resistant cells to 80% of the level seen in the sensitive parent line.

Furthermore, the PBD analogue showed cross-resistance in doxorubicin-resistant cell lines that have elevated levels of P-glycoprotein (p170). In the 41MdoxR and CH1doxR cell lines, treatment with verapamil (B1683045), a P-glycoprotein inhibitor, decreased the resistance to the PBD analogue by nearly 2-fold and 8-fold, respectively. These findings indicate that while this compound analogues can be effective against certain types of resistant tumors, their activity is influenced by specific resistance mechanisms such as elevated glutathione and P-glycoprotein expression. nih.gov Other research has also shown that certain new pyrrolo[2,1-c] nih.govcancer.govbenzodiazepines related to this compound are as effective against doxorubicin-resistant cell lines as they are against the corresponding sensitive cell lines. figshare.comacs.orgacs.org

Table 1: Activity of an this compound Analogue (PBD Dimer) in Resistant Cancer Cell Lines

| Resistant Cell Line | Resistant To | Primary Resistance Mechanism | Cross-Resistance to PBD Analogue? | Modulating Agent | Effect of Modulating Agent on Resistance |

|---|---|---|---|---|---|

| Cisplatin-Resistant Ovarian/Cervical Lines | Cisplatin | Reduced Platinum Transport | No | N/A | N/A |

| A2780cisR | Cisplatin | Elevated Glutathione | Yes (11-fold) | BSO | Reduced resistance to 2-fold |

| 41MdoxR | Doxorubicin | Elevated P-glycoprotein (p170) | Yes | Verapamil | Decreased resistance by ~2-fold |

| CH1doxR | Doxorubicin | Elevated P-glycoprotein (p170) | Partial | Verapamil | Decreased resistance by ~8-fold |

Pharmacokinetic Profiling in Animal Models

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical for preclinical development. These studies are typically conducted in various animal models to predict the behavior of a new chemical entity in humans. crownbio.com The principal objectives are to characterize the ADME of the active substance to support the design of effective and safe dosage regimens. nih.govnih.gov

While extensive research has been conducted on this compound's biological activity, detailed public-domain data on its complete pharmacokinetic profile in animal models is limited. However, historical studies indicate that such evaluations have been performed. A 1979 study, for instance, investigated the in vivo stability, metabolism, and tissue distribution of an this compound-DNA conjugate in mice, suggesting its potential use as a prodrug. This implies that the distribution and metabolic fate of this compound have been areas of scientific inquiry.

In general, preclinical pharmacokinetic studies in animal models for anticancer agents aim to quantify key parameters that describe the drug's journey through the body. nih.govresearchgate.net These parameters are essential for correlating drug exposure with both efficacy and toxicity, and for extrapolating potential human pharmacokinetics.

Table 2: Key Parameters Evaluated in Preclinical Animal Pharmacokinetic Studies

| Parameter | Abbreviation | Description |

|---|---|---|

| Maximal Concentration | Cmax | The highest concentration of the drug observed in plasma after administration. |

| Time at Maximal Concentration | Tmax | The time at which Cmax is reached. |

| Area Under the Curve | AUC | The total drug exposure over time, representing the integral of the drug concentration-time curve. |

| Elimination Half-Life | t½ | The time required for the drug concentration in the body to decrease by half. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Metabolism | N/A | The process of chemical modification of the drug by the body, often occurring in the liver. |

| Excretion | N/A | The process by which the drug and its metabolites are removed from the body, typically via urine or feces. |

| Tissue Distribution | N/A | The measurement of drug concentration in various tissues to understand where the drug accumulates. mdpi.com |

Genomic and Proteomic Analysis of In Vivo Responses (e.g., Insulin-like growth factor signaling pathway activation)

Genomic and proteomic analyses are powerful tools in preclinical research used to understand the molecular mechanisms of a drug's action and to identify biomarkers of response or resistance. crownbio.comnih.gov Proteomics provides a direct measurement of protein abundance, modifications, and interactions, offering insights that cannot be captured by genomics or transcriptomics alone. cancer.gov This integrated "proteogenomic" approach allows for a more complete understanding of how a drug affects complex biological processes and cellular pathways in cancer. cancer.gov

Currently, there is a lack of specific research in the public domain directly linking this compound treatment to the in vivo activation of the insulin-like growth factor (IGF) signaling pathway. While the IGF pathway is known to be a crucial network in cancer cell growth, proliferation, and drug resistance for various therapies, its specific modulation by this compound in vivo has not been detailed in available literature.

The application of genomic and proteomic profiling in preclinical oncology research is broad. It is used to:

Identify Drug Targets: Uncover novel proteins or pathways that a drug interacts with. nih.gov

Discover Biomarkers: Find molecular markers (genes, proteins) that can predict whether a tumor will be sensitive or resistant to a specific treatment. crownbio.com

Elucidate Mechanisms of Action: Detail the downstream cellular changes that occur after drug administration, providing a comprehensive view of its biological effects.

Analyze Tumor Heterogeneity: Understand the molecular differences between tumors, which can explain varied responses to therapy. nih.gov

While the direct connection between this compound and the IGF pathway remains an area for future investigation, the methodologies of genomic and proteomic analysis are fundamental to fully characterizing the in vivo responses to this and other anticancer agents.

Mechanisms of Cellular and Molecular Resistance to Anthramycin and Its Analogues

Multidrug Resistance (MDR) Phenotypes